molecular formula C18H27NO3 B13843732 Benzyl 2-(5-oxooctan-4-ylamino)propanoate

Benzyl 2-(5-oxooctan-4-ylamino)propanoate

Cat. No.: B13843732
M. Wt: 305.4 g/mol
InChI Key: YJPNCWDCPPQJEX-UHFFFAOYSA-N
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Description

Benzyl 2-(5-oxooctan-4-ylamino)propanoate is an organic compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a benzyl group, an amino group, and a propanoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-oxooctan-4-ylamino)propanoate typically involves the reaction of benzyl alcohol with 2-(5-oxooctan-4-ylamino)propanoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-oxooctan-4-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(5-oxooctan-4-ylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-oxooctan-4-ylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(5-oxohexylamino)propanoate
  • Benzyl 2-(5-oxodecylamino)propanoate
  • Benzyl 2-(5-oxooctylamino)propanoate

Uniqueness

Benzyl 2-(5-oxooctan-4-ylamino)propanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 2-(5-oxooctan-4-ylamino)propanoate

InChI

InChI=1S/C18H27NO3/c1-4-9-16(17(20)10-5-2)19-14(3)18(21)22-13-15-11-7-6-8-12-15/h6-8,11-12,14,16,19H,4-5,9-10,13H2,1-3H3

InChI Key

YJPNCWDCPPQJEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CCC)NC(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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